![molecular formula C16H17NO3 B2904055 methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate CAS No. 1797739-38-8](/img/structure/B2904055.png)
methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzoate ester derivative of an azabicyclo[3.2.1]oct-2-ene. Benzoate esters are often used in organic chemistry as protective groups for carboxylic acids. The azabicyclo[3.2.1]oct-2-ene moiety is a bicyclic structure with a nitrogen atom, which could potentially impart interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the bicyclic structure. Ester groups can undergo reactions such as hydrolysis, reduction, and transesterification. The bicyclic structure could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The primary target of “methyl 4-{8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by “methyl 4-{8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{8-azabicyclo[32The molecular weight of a similar compound, 8-azabicyclo[321]octan-3-ol, 8-methyl-, endo-, is 1412108 , which could potentially influence its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Advantages and Limitations for Lab Experiments
One of the advantages of AZD-4901 is its potency and selectivity as a FAAH inhibitor. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of AZD-4901 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of AZD-4901. One area of interest is the potential use of AZD-4901 as a treatment for chronic pain. Another area of interest is the potential use of AZD-4901 as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential anxiolytic and antidepressant effects of AZD-4901, which could lead to its use in the treatment of anxiety and depression. Finally, there is ongoing research into the development of more potent and selective FAAH inhibitors, which could lead to the development of even more effective drugs for the treatment of various diseases.
Synthesis Methods
AZD-4901 is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the preparation of the starting material, 2,3-dihydrofuran, which is then converted into the key intermediate, 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid. This intermediate is then coupled with 4-((methoxycarbonyl)amino)benzoic acid to form the final product, methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate. The overall yield of this process is around 15%.
Scientific Research Applications
AZD-4901 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have activity against various diseases, including inflammation, pain, and addiction. In particular, AZD-4901 has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-16(19)12-7-5-11(6-8-12)15(18)17-13-3-2-4-14(17)10-9-13/h2-3,5-8,13-14H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKZDQRAVKSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

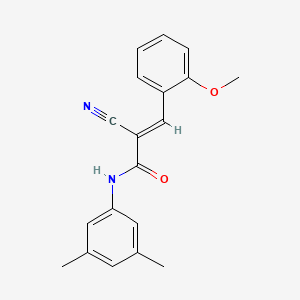
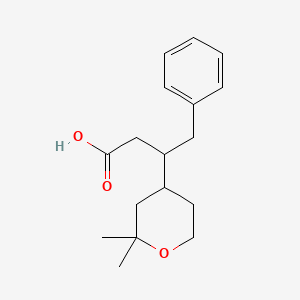
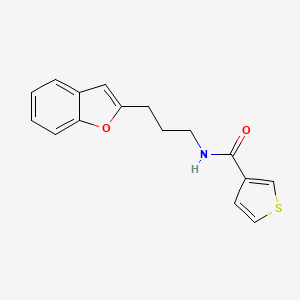

![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
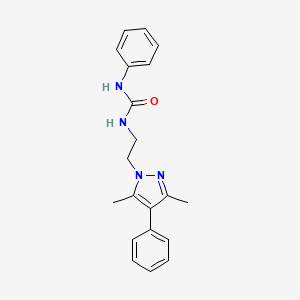
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
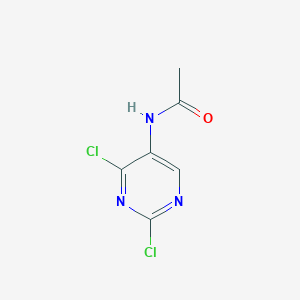
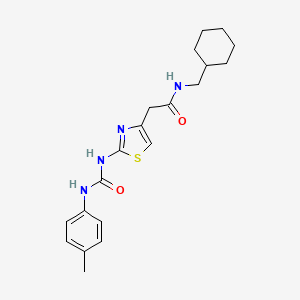
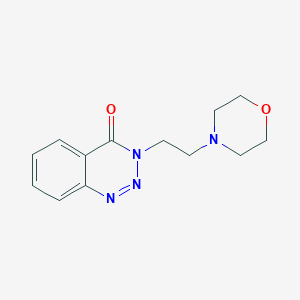
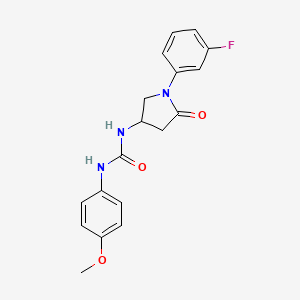
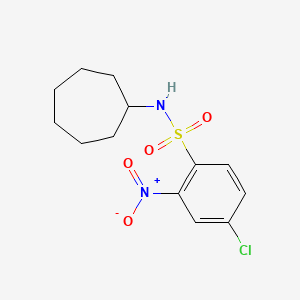
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2903994.png)